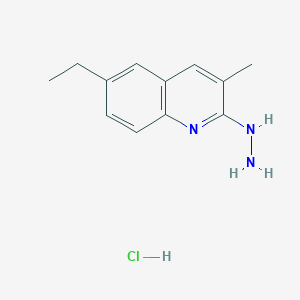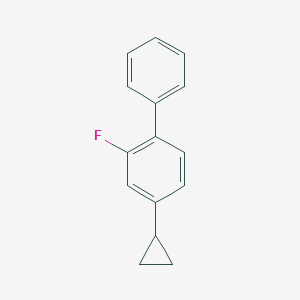
Bis-Fluorescein-PEG6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-Fluorescein-PEG6 is a compound composed of two fluorescein molecules connected by a polyethylene glycol linker consisting of six ethylene glycol units. This compound is a fluorescein dye with excitation and emission maxima at 494 nm and 517 nm, respectively. It is widely used as a molecular probe or sensor for detecting biomolecular interactions, enzymatic activities, or environmental analytes due to its fluorescence properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis-Fluorescein-PEG6 typically involves the reaction of fluorescein derivatives with polyethylene glycol linkers. The process begins with the activation of the polyethylene glycol linker, which is then reacted with fluorescein derivatives under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Bis-Fluorescein-PEG6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized fluorescein derivatives, while substitution reactions can result in the formation of various substituted fluorescein compounds .
Wissenschaftliche Forschungsanwendungen
Bis-Fluorescein-PEG6 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a fluorescent probe for detecting chemical substances and monitoring chemical reactions . In biology, it is employed to study biomolecular interactions, cellular processes, and enzymatic activities . In medicine, this compound is used in diagnostic imaging and therapeutic monitoring . In industry, it is utilized in environmental monitoring and quality control processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Bis-Fluorescein-PEG6 include other fluorescein derivatives such as Fluorescein-PEG6-NHS ester and Fluorescein-PEG4-Alcohol . These compounds also contain polyethylene glycol linkers and exhibit fluorescence properties .
Uniqueness: What sets this compound apart from other similar compounds is its unique structure, which consists of two fluorescein molecules connected by a polyethylene glycol linker with six ethylene glycol units. This structure enhances its solubility in aqueous media and improves its fluorescence properties, making it a versatile and valuable tool in various scientific research applications.
Eigenschaften
Molekularformel |
C56H54N4O16S2 |
|---|---|
Molekulargewicht |
1103.2 g/mol |
IUPAC-Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[2-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]thiourea |
InChI |
InChI=1S/C56H54N4O16S2/c61-35-3-9-43-47(29-35)73-48-30-36(62)4-10-44(48)55(43)41-7-1-33(27-39(41)51(65)75-55)59-53(77)57-13-15-67-17-19-69-21-23-71-25-26-72-24-22-70-20-18-68-16-14-58-54(78)60-34-2-8-42-40(28-34)52(66)76-56(42)45-11-5-37(63)31-49(45)74-50-32-38(64)6-12-46(50)56/h1-12,27-32,61-64H,13-26H2,(H2,57,59,77)(H2,58,60,78) |
InChI-Schlüssel |
VJXBTESNKGSKSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCOCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)C(=O)OC28C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


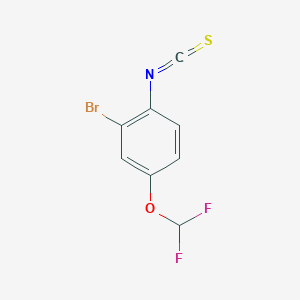

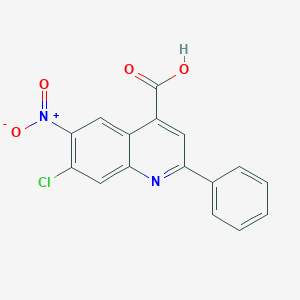
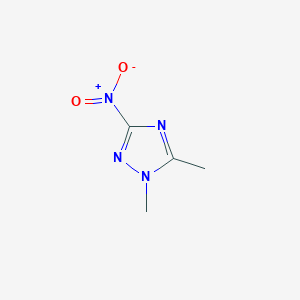


![7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B13717196.png)
![[2-(Trifluoromethyl)indolin-6-yl]methanol](/img/structure/B13717206.png)

![[(4R,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13717231.png)
